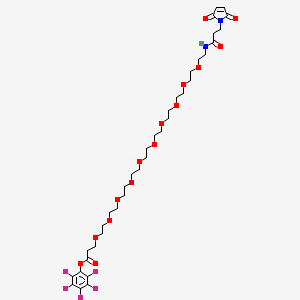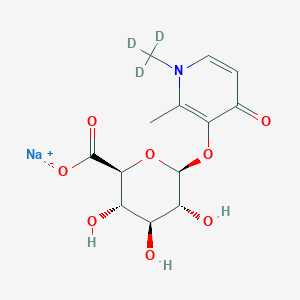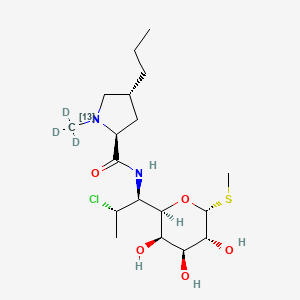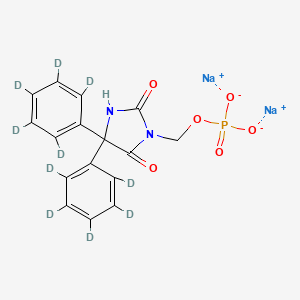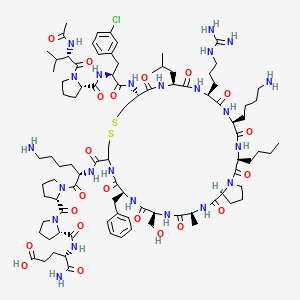
Hydroflumethiazide-15N2,13C,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroflumethiazide-15N2,13C,d2 is a stable isotope-labeled compound of Hydroflumethiazide. It is labeled with carbon-13, nitrogen-15, and deuterium (heavy hydrogen). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Hydroflumethiazide, a thiazide diuretic used to treat hypertension and edema .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroflumethiazide-15N2,13C,d2 involves the incorporation of stable isotopes into the Hydroflumethiazide molecule. The process typically includes the following steps:
Synthesis of Labeled Precursors: The labeled precursors, such as carbon-13, nitrogen-15, and deuterium-labeled reagents, are synthesized or procured.
Condensation Reaction: The labeled precursors undergo a series of condensation reactions to form the thiazide ring structure.
Final Assembly: The labeled thiazide ring is then coupled with other necessary components to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroflumethiazide-15N2,13C,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazide derivatives .
Wissenschaftliche Forschungsanwendungen
Hydroflumethiazide-15N2,13C,d2 is widely used in scientific research for various applications:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Hydroflumethiazide in the body.
Metabolic Profiling: It helps in identifying metabolic pathways and intermediates of Hydroflumethiazide.
Drug Development: The labeled compound is used in drug development to understand the pharmacokinetic and metabolic profiles of new drug candidates.
Biological Studies: It is used in biological studies to investigate the effects of Hydroflumethiazide on different biological systems
Wirkmechanismus
Hydroflumethiazide-15N2,13C,d2, like its non-labeled counterpart, exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium and chloride reabsorption, leading to increased excretion of sodium, chloride, and water. The molecular target is the sodium-chloride symporter (SLC12A3), and the pathway involved is the regulation of electrolyte and fluid balance in the kidneys .
Vergleich Mit ähnlichen Verbindungen
Hydroflumethiazide-15N2,13C,d2 can be compared with other isotope-labeled thiazide diuretics, such as:
Hydrochlorothiazide-15N2,13C,d2: Similar in structure and function but differs in the specific isotopic labeling and pharmacokinetic profile.
Chlorothiazide-15N2,13C,d2: Another thiazide diuretic with similar applications but different chemical properties.
Bendroflumethiazide-15N2,13C,d2: Used for similar research purposes but has a different molecular structure and pharmacological effects.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C8H8F3N3O4S2 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1 |
InChI-Schlüssel |
DMDGGSIALPNSEE-VVSBCMTCSA-N |
Isomerische SMILES |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H] |
Kanonische SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
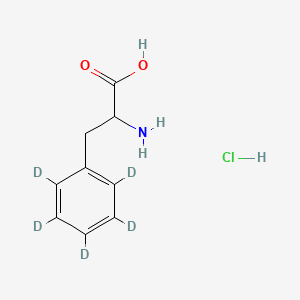
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)

